3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%

Übersicht

Beschreibung

3-Chloro-2,4,5-trifluorobenzoic acid is a white to light yellow powder . It is a useful synthetic intermediate . It has a linear formula of ClC6H(F3)CO2H and a molecular weight of 210.54 . It can be used to synthesize 3-hydroxyquinazoline-2,4-diones as antibacterial agents .

Molecular Structure Analysis

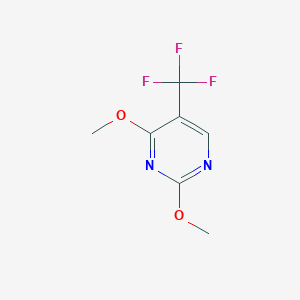

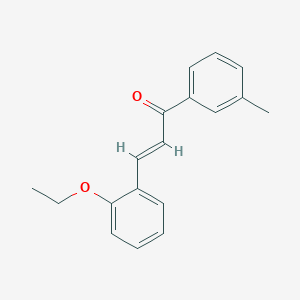

The molecular structure of 3-Chloro-2,4,5-trifluorobenzoic acid consists of a benzene ring with three fluorine atoms, one chlorine atom, and a carboxylic acid group . The SMILES string representation is OC(=O)c1cc(F)c(F)c(Cl)c1F .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester are not available, it’s known that 3-Chloro-2,4,5-trifluorobenzoic acid can be used as a raw material in the synthesis of other compounds .Physical And Chemical Properties Analysis

3-Chloro-2,4,5-trifluorobenzoic acid has a melting point of 112-116 °C and a boiling point of 272℃ . It has a density of 1.663±0.06 g/cm3 . It is a solid in form and its color ranges from white to almost white .Wissenschaftliche Forschungsanwendungen

Based on the information available, here is a comprehensive analysis of the scientific research applications of “3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester”:

Antibacterial Agents Synthesis

This compound serves as a synthetic intermediate in the creation of 3-hydroxyquinazoline-2,4-diones , which have applications as antibacterial agents. These compounds are part of a class known for their effectiveness in treating bacterial infections .

Benign Prostatic Hyperplasia Treatment

A salt derived from this compound has been found to improve the solubility and permeability of naftopidil , which is used in the treatment of benign prostatic hyperplasia, a condition that affects the prostate gland in men .

Anticancer Drug Synthesis

The compound is also utilized as a building block in the synthesis of dibenzoate esters type anticancer drugs . These drugs are designed to inhibit the growth of cancer cells and have potential applications in cancer therapy .

Medicament Synthesis

Derivatives of this compound, specifically tetrahalogenated benzoic acid derivatives, are valuable intermediates for synthesizing various medicaments, including antibacterials like quinolone carboxylic acids .

Safety and Hazards

Eigenschaften

IUPAC Name |

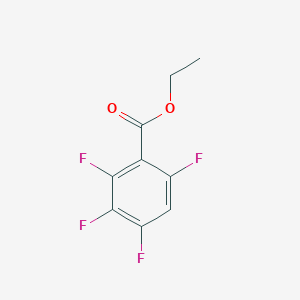

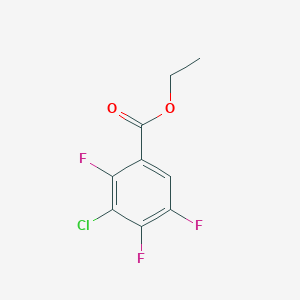

ethyl 3-chloro-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-2-15-9(14)4-3-5(11)8(13)6(10)7(4)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFDOIEEUTSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

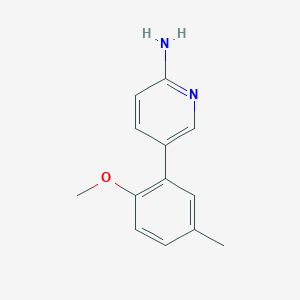

![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)